KRAS G12C inhibitor 50, also known as AMG 510 or sotorasib, is a targeted therapeutic agent designed to inhibit the activity of the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. This compound represents a significant advancement in cancer therapy, specifically for tumors harboring the KRAS G12C mutation, which occurs when glycine at position 12 is substituted with cysteine. The development of KRAS G12C inhibitors has been driven by the need for effective treatments for patients with this specific genetic alteration, which is found in approximately 13% of lung cancers and other malignancies .
KRAS G12C inhibitor 50 falls under the category of small-molecule covalent inhibitors. These compounds typically feature an electrophilic group that interacts specifically with the thiol group of cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling pathways that promote tumor growth .
The synthesis of KRAS G12C inhibitor 50 involves several key steps, primarily focusing on structure-based drug design to optimize binding affinity and selectivity for the mutant protein. The general synthetic route includes:
Technical details regarding specific reactions include:
KRAS G12C inhibitor 50 contains a quinazoline core with an attached acrylamide moiety that facilitates covalent bonding with the mutant KRAS protein. The molecular formula and structural data indicate a well-defined three-dimensional conformation essential for effective interaction with the target site.
The primary reaction mechanism involves covalent binding through Michael addition:
Technical details highlight that this reaction is facilitated by the unique pKa of the thiol group, which is lower than typical, enhancing its reactivity .
The mechanism by which KRAS G12C inhibitor 50 exerts its therapeutic effects involves several steps:
Relevant data include stability assessments under various pH conditions and temperature ranges, indicating optimal performance within physiological conditions .
KRAS G12C inhibitor 50 has significant applications in oncology:
This compound represents a pivotal advancement in targeted cancer therapy, providing new hope for patients with previously limited treatment options due to genetic mutations.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.:
CAS No.: 80214-56-8
CAS No.: 1276186-19-6